molecular formula C16H11N3O4 B512119 N-(2,4-Dinitrophenyl)-2-naphthalenamine CAS No. 18490-38-5

N-(2,4-Dinitrophenyl)-2-naphthalenamine

Cat. No.: B512119
CAS No.: 18490-38-5
M. Wt: 309.28g/mol
InChI Key: PDAUTJGBTRLJEK-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-2-naphthalenamine is a nitroaromatic amine derivative featuring a naphthalene backbone substituted with a 2,4-dinitrophenyl group. This compound is structurally characterized by the electron-withdrawing nitro groups at the 2- and 4-positions of the phenyl ring, which significantly influence its chemical reactivity, solubility, and spectral properties.

Properties

CAS No.

18490-38-5

Molecular Formula

C16H11N3O4

Molecular Weight

309.28g/mol

IUPAC Name

N-(2,4-dinitrophenyl)naphthalen-2-amine

InChI

InChI=1S/C16H11N3O4/c20-18(21)14-7-8-15(16(10-14)19(22)23)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H

InChI Key

PDAUTJGBTRLJEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1)
  • Structure : Contains a benzene ring substituted with two nitro groups (2,4-dinitrophenyl) and an additional 2,4-dinitroaniline moiety.
  • Key Differences :
    • Replaces the naphthalene system with a benzene ring.
    • Additional nitro groups increase molecular weight (349.21 g/mol vs. ~283.24 g/mol for the target compound) and steric hindrance .
  • Physical Properties: Density: 1.54 g/cm³ (estimated) Water Solubility: 0.2 g/L at 100°C, lower than non-nitro analogs due to reduced polarity .
N-Methyl-2,4-dinitroaniline (CAS 2044-88-4)
  • Structure : Benzene ring with nitro groups (2,4-positions) and a methylamine substituent.
  • Key Differences :
    • Lacks the naphthalene system and uses a methyl group instead of a phenyl/naphthyl group.
    • Lower molecular weight (197.15 g/mol) due to simpler substitution .
  • Reactivity : Nitro groups enhance electrophilic substitution resistance, similar to the target compound .
N-Phenyl-2-naphthylamine (CAS 135-88-6)
  • Structure : Naphthalene linked to an aniline group without nitro substituents.
  • Key Differences :
    • Absence of nitro groups reduces electron-withdrawing effects, increasing basicity.
    • Higher solubility in organic solvents (e.g., benzene) compared to nitro derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility Key Spectral Features (IR/NMR)
N-(2,4-Dinitrophenyl)-2-naphthalenamine* ~283.24 Not reported Low (inferred) Expected C-NO₂ stretches (~1510–1424 cm⁻¹)
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline 349.21 Not reported 0.2 g/L (100°C) Nitro peaks at ~1510 cm⁻¹; aromatic C-H bends
N-Phenyl-2-naphthylamine 219.28 108–110 Insoluble in water NH stretch (~3400 cm⁻¹); aromatic C=C
N-Methyl-2,4-dinitroaniline 197.15 Not reported Low Nitro peaks (~1510 cm⁻¹); methyl C-H (~2973 cm⁻¹)

*Inferred properties based on structural analogs.

Q & A

Q. What are the standard synthetic routes for N-(2,4-Dinitrophenyl)-2-naphthalenamine?

The synthesis typically involves nucleophilic aromatic substitution between 2-naphthalenamine and 1-chloro-2,4-dinitrobenzene. The reaction is conducted in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions. The electron-withdrawing nitro groups on the aryl ring activate the substrate for nucleophilic attack by the amine. Purification is achieved via recrystallization using ethanol or methanol to isolate high-purity crystals .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

  • ¹H/¹³C NMR spectroscopy to confirm proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm and nitro group signals).
  • X-ray crystallography to resolve the molecular geometry, including dihedral angles between the naphthalene and dinitrophenyl rings (e.g., 55–75° angles observed in similar compounds).
  • IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and nitro group vibrations at ~1520/1340 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Follow protocols for aromatic amines (potential carcinogens) and nitro compounds (risk of explosive decomposition).
  • Store in a cool, dry environment away from reducing agents .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound?

The synthesis proceeds via stepwise electrophilic and nucleophilic pathways :

Nitration : The dinitrophenyl group is introduced via nitration of chlorobenzene, forming 1-chloro-2,4-dinitrobenzene.

Nucleophilic substitution : The amine group of 2-naphthalenamine attacks the electron-deficient aryl ring, displacing the chloride. Computational studies (DFT) suggest the nitro groups lower the LUMO energy, accelerating substitution .

Q. How does the dinitrophenyl group influence interactions with biological targets?

The electron-deficient aromatic ring enhances π-π stacking and charge-transfer interactions with proteins or DNA. Studies using molecular docking reveal strong binding to enzymes like cytochrome P450, where the nitro groups form hydrogen bonds with active-site residues. This interaction is leveraged in designing enzyme inhibitors or probes .

Q. What computational methods predict the reactivity and stability of this compound?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution on nitro groups) to predict regioselectivity in further reactions.
  • Molecular Dynamics (MD) simulations model solvation effects and conformational stability in biological environments.
  • QSAR models correlate structural features (e.g., nitro group position) with cytotoxicity or metabolic stability .

Data Contradictions and Validation

  • Synthesis Variability : Some protocols use palladium catalysts (e.g., Pd(OAc)₂) to accelerate coupling, but yields may vary with solvent polarity .
  • Biological Activity : While hypothesizes cytotoxicity, experimental validation is sparse. Researchers should cross-reference cytotoxicity assays (e.g., MTT tests on cancer cell lines) with structural analogs .

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